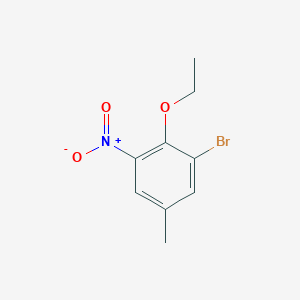
4'-Ethynyl-3-methoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Ethynyl-3-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with an ethynyl group at the 4’ position and a methoxy group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-3-methoxy-1,1’-biphenyl typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4’-bromo-3-methoxy-1,1’-biphenyl can be reacted with ethynyltrimethylsilane under Sonogashira coupling conditions to yield the desired product.
Deprotection: If ethynyltrimethylsilane is used, a deprotection step is required to remove the trimethylsilyl group, yielding the free ethynyl compound.
Industrial Production Methods: While specific industrial production methods for 4’-Ethynyl-3-methoxy-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation to form various oxidized products, such as ketones or carboxylic acids.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Products such as 4’-ethynyl-3-methoxybenzophenone.
Reduction: Products such as 4’-ethyl-3-methoxy-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Ethynyl-3-methoxy-1,1’-biphenyl has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be explored for potential biological activities, such as anticancer or antimicrobial properties.
Industrial Applications: It can be used in the development of new polymers and advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4’-Ethynyl-3-methoxy-1,1’-biphenyl largely depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties are exploited to develop new materials with desired characteristics. The ethynyl group can participate in π-π interactions, enhancing the compound’s ability to form stable structures in materials applications.
Vergleich Mit ähnlichen Verbindungen
4’-Ethynyl-1,1’-biphenyl: Lacks the methoxy group, which may affect its reactivity and applications.
3-Methoxy-1,1’-biphenyl: Lacks the ethynyl group, which may limit its use in materials science.
4’-Ethynyl-4-methoxy-1,1’-biphenyl: The position of the methoxy group can influence the compound’s electronic properties and reactivity.
Uniqueness: 4’-Ethynyl-3-methoxy-1,1’-biphenyl is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct electronic and steric properties. This combination makes it a versatile compound for various applications, particularly in the development of advanced materials and organic synthesis.
Eigenschaften
IUPAC Name |
1-ethynyl-4-(3-methoxyphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(11-14)16-2/h1,4-11H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWKJHJMQCWQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163627.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163634.png)










![5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole](/img/structure/B8163732.png)

